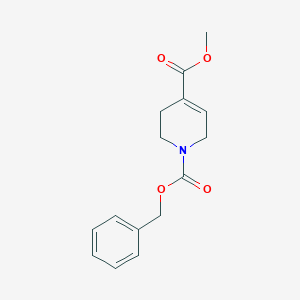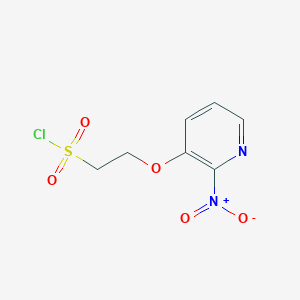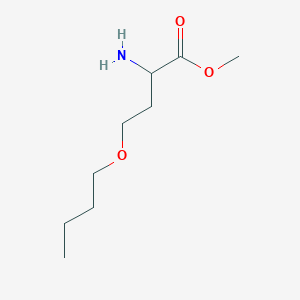![molecular formula C12H19IO2 B15301956 Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: is a chemical compound that features a tert-butyl ester group attached to a propanoate backbone, which is further connected to a 3-iodobicyclo[111]pentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which undergoes iodination to introduce the iodine atom at the desired position.
Esterification: The iodinated bicyclo[1.1.1]pentane is then reacted with tert-butyl propanoate under esterification conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products can include carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Industry: It can be employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with various molecular targets. The iodine atom in the bicyclo[1.1.1]pentane moiety can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active propanoate moiety, which can then interact with biological targets or participate in further chemical reactions.
Comparación Con Compuestos Similares
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate: can be compared with other similar compounds, such as:
Tert-butyl 2-{3-chlorobicyclo[1.1.1]pentan-1-yl}propanoate: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Tert-butyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}propanoate:
Tert-butyl 2-{3-fluorobicyclo[1.1.1]pentan-1-yl}propanoate: Fluorine substitution provides unique characteristics, such as increased stability and different biological activity.
The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H19IO2 |
|---|---|
Peso molecular |
322.18 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C12H19IO2/c1-8(9(14)15-10(2,3)4)11-5-12(13,6-11)7-11/h8H,5-7H2,1-4H3 |
Clave InChI |
QTTRTLYCWXIQMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC(C)(C)C)C12CC(C1)(C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
![Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B15301891.png)
![Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B15301904.png)




![2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B15301938.png)


![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![4,4,5,5-Tetramethyl-2-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15301960.png)


